molecular formula C9H12FN B8322837 (4-ethyl-2-fluorophenyl)methanamine

(4-ethyl-2-fluorophenyl)methanamine

Cat. No.: B8322837
M. Wt: 153.20 g/mol
InChI Key: RUPHKHAXDPMNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ethyl-2-fluorophenyl)methanamine is an organic compound belonging to the class of benzylamines It is characterized by the presence of an ethyl group and a fluorine atom attached to the benzene ring, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-ethyl-2-fluorophenyl)methanamine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of ethylbenzene followed by halogenation to introduce the fluorine atom. The final step involves the reduction of the resulting intermediate to form the amine group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: (4-ethyl-2-fluorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

(4-ethyl-2-fluorophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-ethyl-2-fluorophenyl)methanamine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. This interaction can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

  • 4-Fluorobenzylamine
  • 4-Chlorobenzylamine
  • 4-Methylbenzylamine
  • 4-Nitrobenzylamine hydrochloride

Comparison: (4-ethyl-2-fluorophenyl)methanamine is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered reactivity compared to its analogs .

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

(4-ethyl-2-fluorophenyl)methanamine

InChI

InChI=1S/C9H12FN/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5H,2,6,11H2,1H3

InChI Key

RUPHKHAXDPMNRW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CN)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-ethyl-2-fluoro-benzonitrile (1.19 g, 8.0 mmol) in ether (70 mL) was cooled in an ice bath. To the cold, stirred solution was added LiAlH4 (600 mg, 16 mmol). The suspension was then heated to reflux. After several hours at reflux, the suspension was allowed to cool to ambient temperature and was quenched by the careful addition of H2O (600 μL), followed by 15% aqueous NaOH (600 μL), and finally H2O (1.8 mL). The resulting suspension was filtered, and the solids were washed thoroughly with ether. The filtrate was concentrated under reduced pressure to afford 4-ethyl-2-fluoro-benzylamine (1.16 g, 95% yield) as a liquid. This material was used for the subsequent amide formation without further purification. 1H-NMR (400 MHz, CDCl3): δ 7.21 (1H, app t, J=7.6 Hz), 6.96-6.86 (2H, m), 3.85 (2H, s), 2.63 (2H, q, J=7.6 Hz), 1.22 (3H, t, J=7.6 Hz).
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two

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